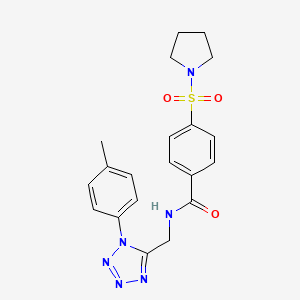

4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

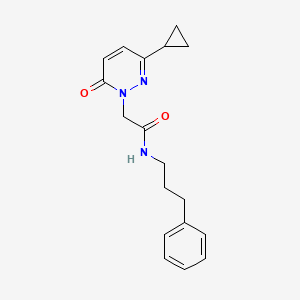

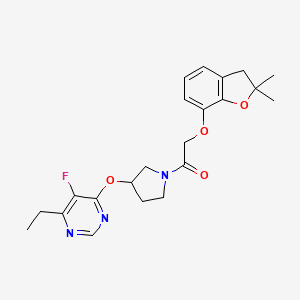

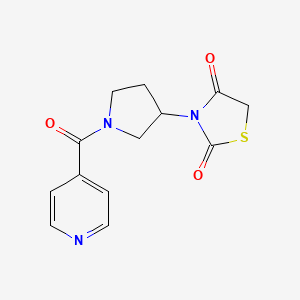

The compound “4-(pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups . It includes a pyrrolidine ring, a sulfonyl group, a benzamide moiety, and a tetrazole ring . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the construction of the pyrrolidine ring, followed by the introduction of the sulfonyl, benzamide, and tetrazole groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups . The pyrrolidine ring would contribute to the three-dimensionality of the molecule due to its non-planarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups . For example, the pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar sulfonyl and amide groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

- Anti-inflammatory Agents : The compound’s structural features make it a promising candidate for designing anti-inflammatory drugs. Researchers explore its potential to inhibit inflammatory pathways, modulate cytokine production, and alleviate conditions like arthritis and autoimmune diseases .

- Transition-Metal-Free Synthesis : The compound’s one-pot intermolecular annulation reaction with thiols provides an efficient route to quinazolin-4(3H)-ones. This method avoids transition metals and external oxidants, making it environmentally friendly and operationally simple .

Medicinal Chemistry and Drug Development

Synthetic Methodology and Quinazolinone Derivatives

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-15-4-8-17(9-5-15)26-19(22-23-24-26)14-21-20(27)16-6-10-18(11-7-16)30(28,29)25-12-2-3-13-25/h4-11H,2-3,12-14H2,1H3,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADDONQXEJLLRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)

![2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one](/img/structure/B2357934.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)

![2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol](/img/structure/B2357943.png)